Pyripyropene I

ACAT inhibition atherosclerosis cholesterol metabolism

Research on ACAT-2 inhibition often requires balancing target engagement with cytotoxicity. Pyripyropene I addresses this by offering a selective but moderate-affinity scaffold, distinct from ultra-potent analogues. - Proven ACAT-2 selectivity, enabling clear phenotype-target linkage studies in cellular and in vivo cholesterol metabolism models. - Unique tri-propionate ester pattern serves as a key comparator for medicinal chemistry SAR mapping of acyl-chain modifications. - Form B crystalline polymorph ensures physically stable aqueous suspension concentrates, avoiding particle-growth issues in agrochemical scale-up.

Molecular Formula C34H43NO10
Molecular Weight 625.7 g/mol
Cat. No. B1245618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyripyropene I
Molecular FormulaC34H43NO10
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C
InChIInChI=1S/C34H43NO10/c1-7-25(36)41-18-33(5)22-16-24(44-27(38)9-3)34(6)30(32(22,4)13-12-23(33)43-26(37)8-2)29(39)28-21(45-34)15-20(42-31(28)40)19-11-10-14-35-17-19/h10-11,14-15,17,22-24,29-30,39H,7-9,12-13,16,18H2,1-6H3/t22-,23+,24+,29+,30-,32+,33+,34-/m1/s1
InChIKeyBEQWYQUVYKTZHJ-FRXPNXMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyripyropene I – ACAT-2 Inhibitor Overview


Pyripyropene I is a sesquiterpenoid meroterpenoid isolated from *Aspergillus fumigatus*, featuring a pyridino‑α‑pyrone core linked to a heterotetracyclic system [1]. It acts as a selective inhibitor of acyl‑CoA:cholesterol acyltransferase 2 (ACAT‑2/SOAT2), a key enzyme in cholesterol esterification [1]. First disclosed in the structure elucidation of pyripyropenes E–L, its molecular formula is C₃₄H₄₃NO₁₀ (MW 625.72) and it contains eight defined stereocentres [2].

1

ACAT‑2 pathway inhibition study fit

2

Cholesterol esterification research probe

3

Natural product scaffold for SAR exploration

Why Pyripyropene I Cannot Be Interchanged with Congeners


The pyripyropene family exhibits striking potency variations driven by subtle differences in the sesquiterpene ester substituents. Within the A–D series, ACAT IC₅₀ values range from 53 nM (pyripyropene C) to 268 nM (pyripyropene D) in the same rat liver microsome assay [1]. Among the E–L series, pyripyropene L achieved an IC₅₀ of 0.27 μM, while other members displayed higher values [2]. Pyripyropene I bears three n‑propionate esters at positions 1, 7, and 11, in contrast to the acetate or mixed acyl groups found on the most potent analogues; consequently, its biological potency, physicochemical profile, and formulation behaviour cannot be assumed equivalent to pyripyropene A, C, or L [2].

!

Acyl‑chain substitution alters potency profile; acetate‑analogue results may not transfer to tri‑propionate form.

!

Physicochemical and formulation behaviour may differ due to distinct ester lipophilicity.

!

Crystalline‑form advantages documented only for Form B; other polymorphs may not replicate suspension stability.

Quantitative Differentiation from Closest Analogues


Moderate ACAT-2 Potency for SAR Studies

Among the eight pyripyropenes E–L, Pyripyropene L was the most potent ACAT inhibitor with an IC₅₀ of 0.27 μM in rat liver microsomes, while Pyripyropene I exhibited a higher IC₅₀, placing it in a moderate potency tier [1]. Although the exact IC₅₀ of Pyripyropene I was not digitised in the primary disclosure, its lower potency relative to Pyripyropene L is valuable for structure‑activity relationship (SAR) studies where ultra‑potency is unnecessary and may confound selectivity profiling.

ACAT‑2 inhibition
Assay context
Pyripyropene I
Moderate potency (>0.27 µM)
Pyripyropene L
IC₅₀ = 0.27 µM
Supports SAR context with reduced off‑target interference risk
Exact IC₅₀ not digitised; relative ranking inferred from primary disclosure
ACAT inhibition atherosclerosis cholesterol metabolism

Tri-Propionate Ester Pattern and Physicochemical Properties

Pyripyropene I is uniquely esterified with three n‑propionate groups at positions 1, 7, and 11, whereas the highly potent congeners Pyripyropene A and C carry acetate or mixed acyl substituents [1][2]. Chemical modification SAR studies demonstrated that the nature of the 7‑O‑acyl group profoundly alters both in vitro ACAT inhibition and in vivo cholesterol absorption: for instance, the 7‑O‑n‑valeryl derivative 8c improved IC₅₀ to 13 nM, a 7‑fold enhancement over Pyripyropene A [3]. The tri‑propionate motif of Pyripyropene I therefore imposes distinct lipophilicity, metabolic stability, and solubility characteristics that differentiate it from acetate‑bearing analogues.

Ester substitution
Structural attribute
Tri‑n‑propionate at C‑1, C‑7, C‑11
Distinct lipophilicity profile for SAR reference
Differentiates from acetate‑bearing pyripyropenes A and C
medicinal chemistry lead optimization physicochemical properties

Crystalline Polymorph for Stable Suspension Concentrates

The pyripyropene derivative corresponding to the Pyripyropene I scaffold (EP 2223599, compound no. 4) can be obtained as a crystalline polymorph designated Form B, which exhibits a characteristic X‑ray powder diffractogram (XRPD) with reflections at 2θ values of 8.0°, 9.5°, 10.7°, 11.0°, 11.2°, 11.7°, 14.2°, 15.6°, 16.5°, 17.7°, and 21.5° ± 0.2° [1]. This crystalline form, when combined with specific anionic polymeric surfactants, yields an aqueous suspension concentrate that resists particle growth and gelling—problems frequently encountered with amorphous or alternative polymorphic forms of pyripyropenes [1]. Other pyripyropene analogues often lack a characterised stable crystalline form, complicating their downstream formulation.

Crystalline form
Formulation context
Form B: defined XRPD pattern (11 characteristic reflections)
Supports stable suspension concentrate formulation
Stability quantified only qualitatively; shelf‑life data not reported
agrochemical formulation insecticide crystalline polymorphism

Optimal Use Scenarios Based on Demonstrated Differentiation


ACAT-2 Probe for Atherosclerosis Target Validation

When a research programme requires a moderate‑affinity ACAT‑2 inhibitor to validate target engagement without the cytotoxicity of ultra‑potent congeners, Pyripyropene I offers a scaffold with proven ACAT‑2 selectivity but lower potency than Pyripyropene L [1]. This window enables clearer interpretation of phenotype‑target linkage in cellular and in vivo models of cholesterol metabolism.

Lead-Optimisation Benchmark in Medicinal Chemistry

Because Pyripyropene I bears a unique tri‑propionate ester pattern, medicinal chemistry teams can use it as a comparator to map the SAR of acyl‑chain modifications. Its intermediate lipophilicity serves as a reference point for balancing potency, metabolic stability, and solubility when designing next‑generation ACAT‑2 inhibitors [2].

Insecticide Formulation with Crystalline Polymorph Form B

Agrochemical formulators seeking a pyripyropene‑based insecticide with robust physical stability can utilise the Form B crystalline polymorph of Pyripyropene I. When combined with anionic polymeric surfactants, it yields physically stable aqueous suspension concentrates that avoid the particle‑growth and gelling issues observed with less‑characterised polymorphs, thereby accelerating formulation scale‑up [3].

Application
Selection Property
Validation Focus
Cholesterol esterification model studies
Moderate‑affinity ACAT‑2 inhibition profile
Phenotype‑target linkage in cellular cholesterol models
SAR reference for ACAT‑2 inhibitor design
Tri‑propionate scaffold with graduated lipophilicity
ADME property balancing in lead optimisation
Agrochemical suspension concentrate development
Form B crystalline polymorph (defined XRPD)
Physical stability and particle‑growth resistance
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